molecular formula C10H15BO2 B13414093 2-Isobutylphenylboronic acid

2-Isobutylphenylboronic acid

Cat. No.: B13414093
M. Wt: 178.04 g/mol
InChI Key: RKHGTDJJQAVFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutylphenylboronic acid is an organoboron compound that features a phenyl ring substituted with an isobutyl group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isobutylphenylboronic acid can be synthesized through various methods, including the reaction of phenylboronic acid with isobutyl halides under suitable conditions. Another common method involves the hydroboration of alkenes followed by oxidation to yield the boronic acid derivative .

Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration processes, where alkenes are treated with borane reagents followed by oxidation. The choice of solvents, temperature, and catalysts can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenolic compounds.

    Reduction: Boronates.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-Isobutylphenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and catalysis. The boronic acid group interacts with molecular targets through Lewis acid-base interactions, facilitating various chemical transformations .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Isobutylboronic acid
  • Pinacolborane

Comparison: 2-Isobutylphenylboronic acid is unique due to the presence of both the isobutyl group and the boronic acid functional group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional steric and electronic effects that can be advantageous in specific synthetic applications .

Properties

Molecular Formula

C10H15BO2

Molecular Weight

178.04 g/mol

IUPAC Name

[2-(2-methylpropyl)phenyl]boronic acid

InChI

InChI=1S/C10H15BO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3

InChI Key

RKHGTDJJQAVFBK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CC(C)C)(O)O

Origin of Product

United States

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